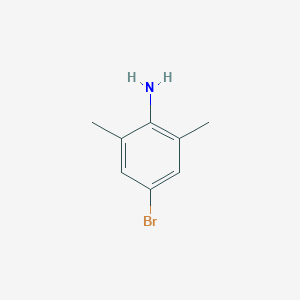
4-Bromo-2,6-dimethylaniline
Overview
Description
4-Bromo-2,6-dimethylaniline (4-BDMA) is an aromatic amine compound that has been used in a variety of scientific research applications. It is a colourless, crystalline solid with a melting point of 103-105 °C, a boiling point of 280 °C, and a solubility of approximately 8 g/L in water. It is a derivative of aniline, and is used in a variety of synthetic organic chemistry applications, as well as in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Characterization : Jin Zi-lin (2009) described the successful synthesis of 2,6-dimethyl-4-bromoaniline with 67% yield, highlighting its application in controlled chemical synthesis (Jin Zi-lin, 2009).
Bromination Studies : Farrell and Mason (1963) studied the isotope effect in the bromination of dimethylaniline, showing its use in understanding chemical reaction mechanisms (P. Farrell & S. Mason, 1963).
Photoreaction Analysis : Bader and Hansen (1979) explored the irradiation of 4-allylated 2,6-dimethylanilines in methanol, contributing to knowledge in photoreactions (H. Bader & H. Hansen, 1979).
Enhanced Selectivity in Synthesis : Zhang Xing-chen (2008) synthesized 4-bromo-N,N-dimethylaniline with enhanced selectivity, important for specific chemical applications (Zhang Xing-chen, 2008).
Peroxidase-Catalyzed Oxidation : Holland, Roberts, and Saunders (1969) observed a unique methyl group migration in the peroxidase-catalyzed oxidation of 2,4-dimethylaniline, providing insights into enzymatic reactions (V. Holland, B. M. Roberts & B. Saunders, 1969).
Electroanalytical Chemistry : Arias, Brillas, and Costa (1990) investigated the anodic decomposition pathways of 4-bromo-2,6-dimethylaniline, crucial for understanding electrochemical reactions (S. Arias, E. Brillas & Josep Costa, 1990).
Organic Intermediate Synthesis : Li Yu (2008) synthesized variants like 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene, showing the compound's role as valuable organic intermediates (Li Yu, 2008).
HPLC Method Application : Xing (2010) applied HPLC to determine 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction liquor, demonstrating its analytical chemistry application (C. Xing, 2010).
Chemical Oxidation : Masomboon, Ratanatamskul, and Lu (2009) examined the chemical oxidation of 2,6-dimethylaniline in the Fenton process, relevant in environmental chemistry and waste treatment (Nalinrut Masomboon, C. Ratanatamskul & Ming-Chun Lu, 2009).
Photoinitiating Properties : Kolchina, Shekleina, and Shelkovnikov (2011) researched the photoinitiating properties of N,N-dimethyl-substituted 2,6-diisopropylanilines, applicable in photochemistry (E. Kolchina, N. V. Shekleina & V. Shelkovnikov, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromo-2,6-dimethylaniline is a versatile building block used in various chemical reactions It’s known to be used in the preparation of other complex compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in the preparation of 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylaniline, N-(4-Bromo-2,6-dimethylphenyl)-5-trimethylammoniumsalicylaldimine chloride, and ethynyl-functionalized persistent perylene diimide-multichromophore .
Biochemical Pathways
The compound plays a crucial role in the synthesis of other complex compounds, indicating its involvement in various biochemical pathways .
Result of Action
The result of the action of this compound is the formation of other complex compounds. It serves as a building block in various chemical reactions, leading to the synthesis of compounds with potential applications in different fields .
properties
IUPAC Name |
4-bromo-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLAYJCJLHNIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179345 | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24596-19-8 | |
| Record name | 4-Bromo-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24596-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024596198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24596-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5K8J5F6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-Bromo-2,6-dimethylaniline?
A1: The crystal structure of this compound contains two independent molecules in its asymmetric unit. [] The bromine (Br), nitrogen (N), and methyl group carbon (C) atoms all lie within the plane of the benzene ring. The crystal structure is stabilized by N—H⋯N hydrogen bonds that link the molecules together. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized from 2,6-dimethylaniline through two main routes: []
- Route 1: Reacting 2,6-dimethylaniline with a hexamethylenetetramine-bromine complex at room temperature for 30 minutes. This method yields this compound at a 62.0% yield. []
- Route 2: First synthesizing 4-iodo-2,6-dimethylaniline by reacting 2,6-dimethylaniline with iodine in ethyl acetate. This reaction takes place at 45-50°C for 1 hour in the presence of sodium percarbonate. [] The 4-iodo-2,6-dimethylaniline then undergoes diazotization followed by a Sandmeyer reaction to yield 3,5-dimethyl-4-bromoiodobenzene. Finally, 3,5-dimethyl-4-bromoiodobenzene is converted to this compound. []
Q3: What are the spectroscopic characteristics of this compound?
A3: While specific spectroscopic data is not provided in the given abstracts, the structures of both this compound and its intermediates are confirmed through melting point analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1HNMR). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
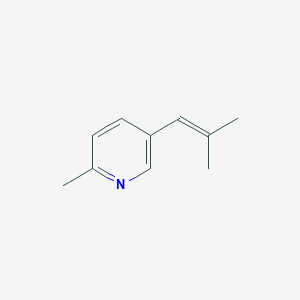
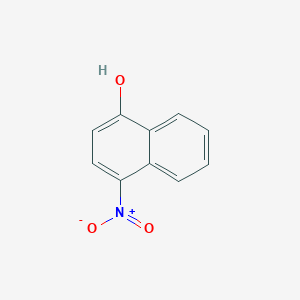
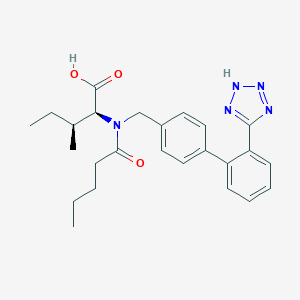


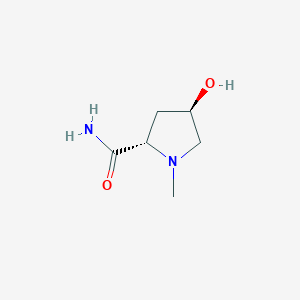
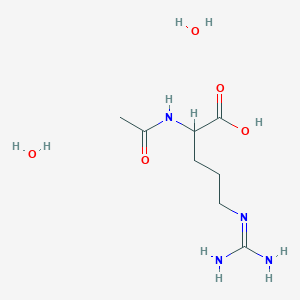

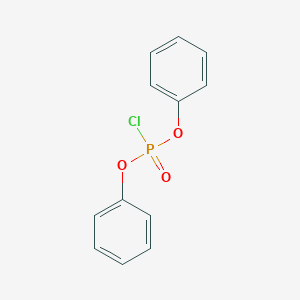
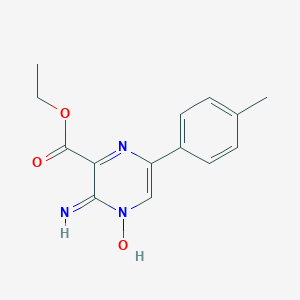
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)